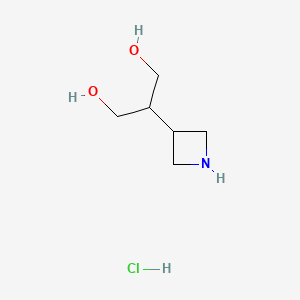
tert-butyl N-(1-ethynylcycloheptyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is characterized by its molecular formula C14H23NO2 and a molecular weight of 237.34 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-ethynylcycloheptyl)carbamate typically involves the reaction of tert-butyl carbamate with 1-ethynylcycloheptanone under specific conditions. The reaction is often catalyzed by palladium or other transition metals, and the use of bases such as cesium carbonate in solvents like 1,4-dioxane is common . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the production rate and consistency of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-(1-ethynylcycloheptyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Aplicaciones Científicas De Investigación
Tert-butyl N-(1-ethynylcycloheptyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-ethynylcycloheptyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis . It can be removed under acidic conditions, releasing the free amine for further reactions . The molecular targets and pathways involved in its action are primarily related to its role as a protecting group in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A common protecting group for amines, removed under acidic conditions.
tert-Butyl-N-methylcarbamate: Similar protecting group with slightly different reactivity.
N-Boc-hydroxylamine: Another protecting group used in organic synthesis.
Uniqueness
Tert-butyl N-(1-ethynylcycloheptyl)carbamate stands out due to its unique structure, which combines the properties of tert-butyl carbamate with an ethynylcycloheptyl group.
Propiedades
IUPAC Name |
tert-butyl N-(1-ethynylcycloheptyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-14(10-8-6-7-9-11-14)15-12(16)17-13(2,3)4/h1H,6-11H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRFKJATQLDTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(thiophen-2-yl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6609709.png)
![2-(2-bromoethyl)bicyclo[3.1.0]hexane, Mixture of diastereomers](/img/structure/B6609713.png)

![5-tert-butyl 3-methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3,5-dicarboxylate](/img/structure/B6609727.png)
![methyl 2-amino-2-{spiro[3.3]heptan-2-yl}acetate hydrochloride](/img/structure/B6609735.png)
![2-(3-{1-hydroxy-4-[4-(hydroxydiphenylmethyl)piperidin-1-yl]butyl}bicyclo[1.1.1]pentan-1-yl)-2-methylpropanoic acid](/img/structure/B6609740.png)



![3-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine dihydrochloride](/img/structure/B6609768.png)
![2-tert-butyl 1-methyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B6609781.png)

![rac-(1R,6R,7R)-2-methyl-3-oxo-2-azabicyclo[4.2.0]oct-4-ene-7-sulfonyl fluoride](/img/structure/B6609804.png)

